molecular formula C10H9N3O B13158389 5-(1-Methyl-1h-pyrazol-5-yl)pyridine-3-carbaldehyde

5-(1-Methyl-1h-pyrazol-5-yl)pyridine-3-carbaldehyde

Cat. No.: B13158389
M. Wt: 187.20 g/mol
InChI Key: RPDLQLJKWNFXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrazole and pyridine moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring . This intermediate can then be further reacted with a pyridine derivative under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired specifications of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-Methyl-1H-pyrazol-5-yl)pyridine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar pyrazole structure with a boronic acid ester group.

Uniqueness

The uniqueness of 5-(1-Methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde lies in its combination of the pyrazole and pyridine rings with an aldehyde functional group. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities and chemical reactivity .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-(2-methylpyrazol-3-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-13-10(2-3-12-13)9-4-8(7-14)5-11-6-9/h2-7H,1H3

InChI Key

RPDLQLJKWNFXKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.